molecular formula C5H8ClNO B2615022 3-chloro-1-methylpyrrolidin-2-one CAS No. 208585-67-5

3-chloro-1-methylpyrrolidin-2-one

Cat. No.: B2615022
CAS No.: 208585-67-5
M. Wt: 133.58
InChI Key: PQKMUKHMGLBPKG-UHFFFAOYSA-N
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Description

3-chloro-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₅H₈ClNO It belongs to the class of pyrrolidinones, which are five-membered lactams

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-methylpyrrolidin-2-one is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the chlorination process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol can replace the chlorine atom.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can oxidize the compound.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for reduction reactions.

Major Products

    Substitution: Formation of 3-methoxy-1-methylpyrrolidin-2-one.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-chloro-1-methylpyrrolidin-2-ol.

Scientific Research Applications

3-chloro-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-1-methylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrrolidin-2-one: Lacks the chlorine substituent, making it less reactive in substitution reactions.

    3-chloro-2-pyrrolidinone: Similar structure but without the methyl group, affecting its physical and chemical properties.

    N-methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features but different reactivity due to the absence of the chlorine atom.

Uniqueness

3-chloro-1-methylpyrrolidin-2-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

3-chloro-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKMUKHMGLBPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208585-67-5
Record name 3-chloro-1-methylpyrrolidin-2-one
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